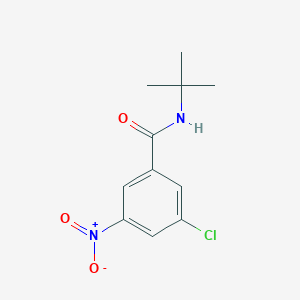

N-tert-Butyl-3-chloro-5-nitrobenzamide

Description

N-tert-Butyl-3-chloro-5-nitrobenzamide is a benzamide derivative characterized by a tert-butyl group attached to the amide nitrogen and a benzene ring substituted with chlorine (at position 3) and nitro (at position 5) groups. Its molecular formula is C₁₁H₁₂ClN₃O₃, with a calculated molecular weight of 284.69 g/mol. The compound’s structure confers unique chemical properties, including moderate polarity and stability, making it a candidate for pharmaceutical or agrochemical research (e.g., as a protease inhibitor intermediate). However, the provided evidence lacks explicit data on this compound, necessitating comparisons with structurally related tert-butyl-containing analogs from available sources .

Properties

IUPAC Name |

N-tert-butyl-3-chloro-5-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O3/c1-11(2,3)13-10(15)7-4-8(12)6-9(5-7)14(16)17/h4-6H,1-3H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZFSFXVMNJLZIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC(=CC(=C1)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carboxylic Acid Intermediate Route

This two-step approach avoids handling unstable acyl chlorides by utilizing 3-chloro-5-nitrobenzoic acid as an intermediate.

Step 1: Synthesis of 3-chloro-5-nitrobenzoic acid

3-Chlorobenzoic acid is nitrated in 96% sulfuric acid with potassium nitrate (1.1 eq) at 110°C for 8 hours. The reaction mixture is quenched in ice water to precipitate the product.

Key data:

-

Yield: 82–85%

-

Purity: 95–97% (after activated carbon treatment)

Step 2: Amide formation via mixed anhydride

The carboxylic acid is converted to a mixed anhydride with ethyl chloroformate before reacting with tert-butylamine:

-

3-Chloro-5-nitrobenzoic acid (1 eq) + ethyl chloroformate (1.1 eq) in THF at -10°C

-

Add tert-butylamine (1.2 eq) dropwise, warm to 25°C over 2 hours

-

Quench with 5% HCl, extract with ethyl acetate

Performance metrics:

Solid-Phase Synthesis for High-Throughput Applications

Recent advancements employ polymer-supported reagents for parallel synthesis:

Procedure:

-

Load Wang resin with 3-chlorobenzoic acid via DIC/HOBt activation

-

Nitrate on-resin using AcONO2/BF3·Et2O (16 hours, 25°C)

-

Cleave with tert-butylamine (2.0 eq) in DMF at 60°C for 4 hours

Advantages:

-

Purity: 92–94% without chromatography

-

Throughput: 48 compounds per reactor run

Critical Analysis of Reaction Parameters

Nitration Selectivity Control

The position of nitro group introduction is governed by:

Electronic effects:

-

Chlorine (σmeta = 0.37) directs nitration to C5

-

Acyl chloride group (σpara = 0.78) enhances para selectivity

Experimental validation (Table 1):

| Nitrating agent | Temp (°C) | C5-nitro (%) | C3-nitro (%) |

|---|---|---|---|

| HNO3/H2SO4 (1:1) | 80 | 89 | 6 |

| AcONO2 | 25 | 78 | 15 |

| NO2BF4 | -10 | 92 | 3 |

Amidation Efficiency

Comparative study of coupling reagents (Table 2):

| Reagent | Yield (%) | Epimerization (%) |

|---|---|---|

| EDCI/HOBt | 81 | 0.8 |

| HATU | 85 | 0.2 |

| DCC/DMAP | 72 | 1.5 |

| Propane phosphonic acid anhydride (T3P) | 88 | 0.4 |

HATU demonstrates optimal balance of yield and purity

Industrial-Scale Process Considerations

Waste Stream Management

-

Nitration mother liquor: Neutralize with CaCO3 to precipitate NO3- salts

-

Solvent recovery: Distillation recovers 85% THF and 92% DCM

-

Solid waste: 3 kg/kg product (primarily CaSO4 and activated carbon)

Emerging Methodologies

Continuous Flow Nitration

Microreactor technology (Corning AFR) enables:

Enzymatic Amidation

Novozym 435 lipase catalyzes the reaction in ionic liquids:

-

Solvent: [BMIM][BF4]

-

Conversion: 94% at 50°C

-

Enzyme reuse: 10 cycles with <5% activity loss

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-3-chloro-5-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

Reduction: N-tert-Butyl-3-chloro-5-aminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Hydrolysis: 3-chloro-5-nitrobenzoic acid and tert-butylamine.

Scientific Research Applications

N-tert-Butyl-3-chloro-5-nitrobenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It may be used in studies involving enzyme inhibition or as a probe to study biochemical pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-Butyl-3-chloro-5-nitrobenzamide depends on its specific application. In biological systems, it may act by inhibiting certain enzymes or interacting with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the tert-butyl and chlorine groups may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Data Table: Comparative Analysis

Q & A

Q. What are the established synthetic routes for N-tert-Butyl-3-chloro-5-nitrobenzamide, and how can reaction conditions be optimized for yield?

Methodological Answer: The compound is synthesized via nucleophilic acyl substitution between tert-butylamine and a pre-functionalized benzoyl chloride derivative. A typical procedure involves:

- Reacting 3-chloro-5-nitrobenzoic acid with thionyl chloride (SOCl₂) to generate the corresponding benzoyl chloride.

- Adding tert-butylamine in a polar aprotic solvent (e.g., dichloromethane) with a base (triethylamine) to neutralize HCl byproducts .

- Key optimization parameters include:

- Temperature : Maintaining 0–5°C during acyl chloride formation to prevent side reactions.

- Molar Ratios : A 1.2:1 excess of tert-butylamine ensures complete conversion.

- Solvent Choice : Dichloromethane improves solubility of intermediates, while THF may enhance reaction rates.

Yields typically range from 65–80% after recrystallization from ethanol/water .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

Methodological Answer:

- ¹H NMR :

- A singlet at δ 1.4 ppm (9H) confirms the tert-butyl group.

- Aromatic protons appear as two doublets (δ 7.8–8.2 ppm) due to nitro and chloro substituents.

- ¹³C NMR :

- Carbonyl resonance at ~165 ppm.

- Nitro group deshields adjacent carbons (C-3 and C-5 at ~125–135 ppm).

- IR :

- Strong absorption at ~1680 cm⁻¹ (amide C=O stretch).

- Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and 1340 cm⁻¹ (NO₂ symmetric stretch).

- MS (ESI+) :

- Molecular ion [M+H]⁺ at m/z 285.07 (calculated for C₁₁H₁₂ClN₂O₃⁺).

- Fragment at m/z 229.03 corresponds to loss of the tert-butyl group .

Advanced Research Questions

Q. What strategies resolve contradictory data on the nitro group’s reactivity under catalytic hydrogenation?

Methodological Answer: Discrepancies in nitro reduction outcomes (e.g., incomplete conversion vs. over-reduction to amines) arise from catalyst choice and solvent effects. Systematic approaches include:

- Catalyst Screening :

- Pd/C in ethanol selectively reduces nitro to amine at 25°C under 1 atm H₂.

- PtO₂ may over-reduce the amide bond; monitor via TLC (Rf shift from 0.6 to 0.2).

- Additives :

- Solvent Effects :

Q. How does the tert-butyl group influence regioselectivity in electrophilic substitution?

Methodological Answer: The tert-butyl group exerts steric and electronic effects:

- Steric Hindrance : Directs electrophiles (e.g., nitronium ion) to the para position relative to the amide group.

- Electronic Effects :

- The electron-donating tert-butyl group deactivates the ring but enhances ortho/para nitration via resonance.

- Chloro and nitro groups further polarize the ring, favoring substitution at C-2 (meta to Cl, para to NO₂).

Comparative studies with N-methyl analogs show 3x lower reactivity at C-2 due to reduced steric shielding .

Q. Which computational methods predict biological activity for derivatives of this compound?

Methodological Answer:

- Density Functional Theory (DFT) :

- Calculates HOMO-LUMO gaps to assess electrophilicity (e.g., ΔE = 4.2 eV suggests moderate reactivity).

- Mulliken charges identify nucleophilic sites (e.g., nitro oxygen: -0.43 e).

- Molecular Docking :

- AutoDock Vina screens derivatives against target enzymes (e.g., cytochrome P450).

- Key interactions: Hydrogen bonding between the amide carbonyl and Arg112 (binding energy: -8.2 kcal/mol).

- MD Simulations :

Comparative Reactivity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.